molecular formula C12H11NO2 B6146299 3-(quinolin-5-yl)propanoic acid CAS No. 1541391-51-8

3-(quinolin-5-yl)propanoic acid

Cat. No.: B6146299
CAS No.: 1541391-51-8
M. Wt: 201.2
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Description

3-(Quinolin-5-yl)propanoic acid (CAS 1541391-51-8) is a valuable chemical intermediate in medicinal chemistry and drug discovery research. The quinoline scaffold is a privileged structure in pharmacology, known for yielding compounds with a wide range of biological activities . This propanoic acid derivative serves as a key building block for the design and synthesis of novel molecules, particularly in the development of potential anticancer and antimicrobial agents . Researchers utilize this compound to create more complex structures, such as propanamides, hydrazides, and fused heterocycles, which are essential for constructing compound libraries for biological screening . The interest in quinoline derivatives is driven by their demonstrated mechanisms of action, which include potent cytotoxicity against various cancer cell lines and inhibition of key biological targets like the Epidermal Growth Factor Receptor (EGFR) . Furthermore, quinoline-based hybrids are extensively investigated for their anti-inflammatory, analgesic, and antifungal properties . With a molecular formula of C12H11NO2 and a molecular weight of 201.22, this compound is characterized by high purity to ensure reliable and reproducible research outcomes. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1541391-51-8

Molecular Formula

C12H11NO2

Molecular Weight

201.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(quinolin-5-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of quinoline with a suitable propanoic acid derivative under acidic or basic conditions. For example, the reaction of quinoline with 3-bromopropanoic acid in the presence of a base such as potassium carbonate can yield this compound.

Another method involves the use of microwave-assisted synthesis, which has been shown to improve reaction efficiency and yield. In this approach, quinoline and a propanoic acid derivative are subjected to microwave irradiation in the presence of a catalyst, such as palladium on carbon, to produce the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(quinolin-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-5-carboxylic acid.

    Reduction: Reduction of the quinoline ring can yield dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Quinoline-5-carboxylic acid.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives, depending on the electrophile used.

Scientific Research Applications

3-(quinolin-5-yl)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including malaria and bacterial infections.

    Industry: Utilized in the development of dyes, catalysts, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(quinolin-5-yl)propanoic acid is largely dependent on its interaction with biological targets. For example, in antimicrobial applications, the compound may inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. In anticancer research, it may induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting oxidative stress.

Comparison with Similar Compounds

Structural Analogues of Quinoline-Based Propanoic Acids

(a) 3-(Quinolin-2-yl)propanoic Acid
  • Structure: Propanoic acid linked to the 2-position of quinoline.
  • Molecular Formula: C₁₂H₁₁NO₂; Molecular Weight: 201.22 .
  • Key Differences : Substitution at the 2-position alters electronic distribution and steric accessibility compared to the 5-position. The 2-substituted derivative may exhibit reduced planarity, affecting binding to flat enzymatic pockets.
  • Applications : Used in cancer research, targeting ubiquitin/proteasome systems and Huntington’s disease pathways .
(b) N-Alkyl-3-[2-Oxoquinolin-1(2H)-yl]propanoic Acid Derivatives
  • Structure: Propanoic acid attached to a 2-oxoquinoline core with N-alkyl substitutions.
  • Key Features : The 2-oxo group introduces hydrogen-bonding capability, enhancing interactions with kinases.
  • Pharmacology : Demonstrated cytoactivity as kinase inhibitors (e.g., analogs of lenvatinib and cabozantinib) .

Propanoic Acid Derivatives with Heterocyclic Moieties

(a) 3-(Benzo[d]oxazol-5-yl)propanoic Acid Derivatives
  • Structure: Propanoic acid linked to a benzooxazole ring.
  • Key Differences: Benzooxazole acts as a bioisostere for quinoline, offering similar π-π stacking but distinct electronic properties.
  • Activity : Chiral derivatives exhibit antimicrobial activity, with stereochemistry influencing potency .
(b) 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
  • Structure: Propanoic acid with a 4-hydroxyphenylamino substituent.
(c) 3-(2,3-Dihydrobenzofuran-5-yl)propanoic Acid
  • Structure: Propanoic acid attached to a dihydrobenzofuran ring.
  • Synthesis : Synthesized via Friedel-Crafts alkylation and catalytic hydrogenation (60% yield) .
  • Applications: Potential use in anti-inflammatory or CNS-targeting drugs due to the benzofuran scaffold.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP (Predicted) Water Solubility Key Substituents
3-(Quinolin-5-yl)propanoic acid* ~201–220 ~1.5–2.5 Moderate Quinoline (5-position)
3-(Quinolin-2-yl)propanoic acid 201.22 2.1 Moderate Quinoline (2-position)
3-(Benzo[d]oxazol-5-yl)propanoic acid 219.24 1.8 Low Benzooxazole
3-((4-Hydroxyphenyl)amino)propanoic acid 195.19 1.2 High 4-Hydroxyphenylamino

*Estimated based on analogs.

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